1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide
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Overview
Description
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes . The piperidine ring is often introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of nitro groups would produce amines.
Scientific Research Applications
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The thiadiazole group can participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: This compound also features a benzimidazole moiety and has shown antitumor activity.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Used in heterocyclization reactions to produce various derivatives.
Uniqueness
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide is unique due to its combination of a benzimidazole, thiadiazole, and piperidine moiety. This unique structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-20(23-16-6-3-7-17-19(16)25-28-24-17)13-8-10-26(11-9-13)12-18-21-14-4-1-2-5-15(14)22-18/h1-7,13H,8-12H2,(H,21,22)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMUXVGTHHQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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